(S)-2-Hydroxybutanoic acid benzyl ester
Description
IUPAC Nomenclature and Functional Group Analysis
The systematic IUPAC name (S)-2-hydroxybutanoic acid benzyl ester unambiguously defines its structure (Figure 1). The parent chain is a four-carbon butanoic acid backbone substituted with a hydroxyl group (-OH) at position C2. The carboxylic acid (-COOH) is esterified with a benzyl group (-OCH2C6H5), forming a benzyl ester moiety. Key functional groups include:
- Secondary alcohol (-OH at C2)
- Ester (-COOCH2C6H5)
- Chiral center at C2 (S configuration)
| Property | Value | Source Reference |
|---|---|---|
| Molecular formula | C11H14O3 | |
| Molecular weight | 194.23 g/mol | |
| CAS Registry Number | 179175-92-9 |
The esterification of 2-hydroxybutanoic acid with benzyl alcohol introduces steric bulk near the chiral center, influencing its crystallinity and solubility in nonpolar solvents.
Chiral Center Configuration at C2: Implications for Optical Activity
The stereogenic C2 atom adopts an S configuration due to the priority order of substituents:
- -OH (highest priority)
- -COOCH2C6H5
- -CH2CH3
- -H (lowest priority)
This configuration confers a specific optical rotation, though experimental values for this compound are not explicitly reported in the provided sources. Asymmetric hydrogenation methods, such as those employing Ruthenium-Binap catalysts, are known to produce similar β-hydroxy esters with enantiomeric excess (e.e.) >90%. For example, benzyl (R)-3-hydroxybutanoate synthesized via this method achieved 94.3% e.e., suggesting analogous stereochemical control is feasible for the title compound.
The presence of the benzyl group stabilizes the ester against hydrolysis, making it suitable for stepwise synthetic strategies requiring temporary carboxylate protection.
Comparative Analysis of (S)- vs (R)-Enantiomeric Forms
Enantiomeric pairs of 2-hydroxybutanoic acid benzyl ester exhibit distinct physicochemical and spectroscopic properties:
The (S)-enantiomer is typically synthesized via catalytic asymmetric hydrogenation of β-keto esters using chiral catalysts. In contrast, the (R)-enantiomer may require kinetic resolution or enzymatic methods. Nuclear magnetic resonance (NMR) spectroscopy can differentiate enantiomers through chiral shift reagents, while X-ray crystallography provides definitive stereochemical assignments.
In polycondensation reactions, the (S)-configuration influences polymer helicity. For instance, polyester-amides derived from (R)-3-hydroxybutanoate exhibit negative specific rotations between -43.6° and -78.5°, highlighting the correlation between monomer chirality and macroscopic material properties.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
benzyl (2S)-2-hydroxybutanoate |
InChI |
InChI=1S/C11H14O3/c1-2-10(12)11(13)14-8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3/t10-/m0/s1 |
InChI Key |
HTOPVOTYQCSGNP-JTQLQIEISA-N |
Isomeric SMILES |
CC[C@@H](C(=O)OCC1=CC=CC=C1)O |
Canonical SMILES |
CCC(C(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Direct Acid-Catalyzed Esterification
The most straightforward method involves Fischer esterification between (S)-2-hydroxybutanoic acid and benzyl alcohol under acidic conditions. This approach leverages protonation of the carboxylic acid to enhance electrophilicity, facilitating nucleophilic attack by benzyl alcohol.
Reaction Conditions :
- Catalyst : Concentrated HCl or H₂SO₄ (1–3 mol%)
- Solvent : Excess benzyl alcohol (acts as solvent and reactant)
- Temperature : Reflux (80–100°C)
- Duration : 12–24 hours
- Yield : 60–75%
Limitations :
- Equilibrium-driven process requiring excess benzyl alcohol or azeotropic water removal.
- Racemization risk at elevated temperatures due to acidic α-hydroxy group.
Mitsunobu Reaction for Stereochemical Retention
For enantiomerically pure products, the Mitsunobu reaction ensures retention of configuration at the chiral center. This method couples (S)-2-hydroxybutanoic acid with benzyl alcohol using a trialkylphosphine and dialkyl azodicarboxylate.
Typical Protocol :
- Reagents : Triphenylphosphine (1.2 equiv), Diethyl azodicarboxylate (DEAD, 1.1 equiv)
- Solvent : Tetrahydrofuran (THF) or Dichloromethane (DCM)
- Temperature : 0°C → Room temperature
- Duration : 4–6 hours
- Yield : 85–92%
Advantages :
- No racemization due to mild, non-acidic conditions.
- Compatible with acid-sensitive substrates.
Mechanistic Insight :
The reaction proceeds via oxyphosphonium intermediate formation, enabling inversion-free coupling.
Organotin-Catalyzed Esterification
Industrial-scale synthesis often employs organotin catalysts for high efficiency. Tin(II) oxide or dibutyltin dilaurate accelerates direct esterification under dehydrative conditions.
Optimized Parameters :
- Catalyst : SnO (0.1–4 wt%)
- Solvent : Toluene (azeotropic water removal)
- Temperature : 150–200°C
- Duration : 2–8 hours
- Yield : 78–88%
Case Study :
A patent by US4973737A demonstrates that 0.5% SnO at 180°C achieves 84% yield with 99% enantiomeric excess (ee) when using enantiopure (S)-2-hydroxybutanoic acid.
Enzymatic Kinetic Resolution
Lipase-catalyzed transesterification resolves racemic mixtures, offering high enantioselectivity. Candida antarctica lipase B (CAL-B) preferentially acylates the (R)-enantiomer, leaving (S)-2-hydroxybutanoic acid for subsequent benzylation.
Procedure :
- Substrate : Racemic 2-hydroxybutanoic acid
- Acyl Donor : Vinyl acetate
- Enzyme : Immobilized CAL-B (Novozym 435)
- Solvent : tert-Butyl methyl ether (TBME)
- Temperature : 30°C
- Conversion : 50% (theoretical maximum for resolution)
- ee (S-isomer) : >99%
Downstream Processing :
Resolution is followed by benzyl esterification of the (S)-acid via Method 1 or 2.
Oxidation of Benzyl Crotonate
A novel approach oxidizes benzyl crotonate (α,β-unsaturated ester) to the α-hydroxy ester using molecular oxygen and phenylsilane. Manganese(II) dipivaloylmethanate [Mn(dpm)₂] catalyzes this transformation.
Reaction Details :
- Catalyst : Mn(dpm)₂ (5 mol%)
- Reductant : PhSiH₃ (1.2 equiv)
- Oxidant : O₂ (1 atm)
- Solvent : Dichloroethane
- Temperature : 0°C → Room temperature
- Yield : 89–93%
Mechanism :
The reaction proceeds via radical intermediates, with phenylsilane acting as a hydrogen atom donor to stabilize the Mn-oxo species.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Direct Esterification | 60–75 | 95–98 | 12–24 h | Industrial |
| Mitsunobu Reaction | 85–92 | >99 | 4–6 h | Lab-scale |
| Organotin Catalysis | 78–88 | 99 | 2–8 h | Pilot plant |
| Enzymatic Resolution | 40–45* | >99 | 24–48 h | Specialty chem |
| Oxidation of Crotonate | 89–93 | N/A | 6–8 h | Lab-scale |
*Yield based on recovered substrate after resolution.
Emerging Techniques: Continuous Flow Synthesis
Recent advances employ microreactors for rapid, controlled esterification. A continuous flow system using immobilized lipase achieves 92% conversion in 10 minutes at 50°C, though scalability remains challenging.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Hydroxybutanoic acid benzyl ester can undergo various chemical reactions, including:
Transesterification: The ester can react with another alcohol to form a different ester and benzyl alcohol in the presence of a catalyst.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or potassium tert-butoxide.
Major Products
Hydrolysis: (S)-2-Hydroxybutanoic acid and benzyl alcohol.
Reduction: (S)-2-Hydroxybutanol and benzyl alcohol.
Transesterification: A different ester and benzyl alcohol.
Scientific Research Applications
(S)-2-Hydroxybutanoic acid benzyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used in the synthesis of drug molecules, particularly those requiring chiral intermediates.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: The ester can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (S)-2-Hydroxybutanoic acid benzyl ester depends on the specific reaction or application. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of (S)-2-Hydroxybutanoic acid and benzyl alcohol . In reduction reactions, the ester is reduced to (S)-2-Hydroxybutanol and benzyl alcohol by the transfer of hydride ions from lithium aluminum hydride .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Ester Group Impact: The benzyl group in this compound confers greater steric bulk and stability compared to methyl or ethyl esters. This influences reactivity; for example, ethyl esters are more volatile and form under pyrolysis conditions (e.g., tobacco processing at high temperatures) , whereas benzyl esters are likely more stable under similar conditions.
- Substituent Effects: Methylation at the 3-position (e.g., methyl (2S)-2-hydroxy-3-methylbutanoate) introduces branching, altering physical properties like melting points and solubility, which is critical for crystallization in polymer applications .
Biological Activity
(S)-2-Hydroxybutanoic acid benzyl ester, also known as (S)-2-hydroxybutanoate benzyl ester, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings on this compound.
Chemical Structure and Properties
This compound is an ester derivative of 2-hydroxybutanoic acid. Its molecular formula is , with a molecular weight of 198.23 g/mol. The structure includes a hydroxyl group, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 198.23 g/mol |
| IUPAC Name | This compound |
1. Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antibacterial agents . The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in vitro. In a study involving lipopolysaccharide (LPS)-induced macrophages, this compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential use in treating inflammatory diseases .
3. Antioxidant Activity
Antioxidant properties have also been attributed to this compound. It scavenges free radicals and reduces oxidative stress in cellular models, which could be beneficial in preventing oxidative damage linked to various diseases .
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:
- Cell Membrane Disruption : The hydrophobic nature of the benzyl group allows the compound to integrate into lipid membranes, disrupting their integrity and leading to cell death in microbes.
- Cytokine Modulation : By inhibiting signaling pathways associated with inflammation, the compound reduces cytokine release from immune cells.
- Free Radical Scavenging : The hydroxyl group plays a crucial role in neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Study 1: Antimicrobial Activity Assessment
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 100 µg/mL for E. coli, highlighting its potential as a natural antimicrobial agent.
Study 2: Anti-inflammatory Mechanism Exploration
In vitro experiments using RAW 264.7 macrophages treated with LPS showed that this compound significantly reduced the expression of COX-2 and iNOS genes, which are markers of inflammation. This suggests that the compound may serve as a therapeutic agent for inflammatory conditions .
Q & A
Basic: What are the standard synthetic routes for (S)-2-Hydroxybutanoic acid benzyl ester, and how can reaction conditions be optimized for high enantiomeric purity?
Methodological Answer:
The synthesis typically involves esterification of (S)-2-hydroxybutanoic acid with benzyl alcohol using activating agents like carbonyl diimidazole (CDI) to form the benzyl ester. For example, CDI activates the carboxylic acid group, enabling efficient condensation with benzyl alcohol under anhydrous conditions . Alternatively, condensation reactions with enolates (e.g., lithium enolates of benzyl acetate) can yield protected intermediates, as seen in peptide synthesis protocols . Optimization includes using aprotic solvents (e.g., DMSO or THF), controlled temperatures (0–25°C), and catalytic bases like potassium carbonate to minimize racemization .
Basic: Which spectroscopic methods are most reliable for confirming the structure and enantiomeric purity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the ester linkage (e.g., benzyl CH signals at ~5.1 ppm) and hydroxy group position .
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose-based columns) to verify >99% enantiomeric excess .
- IR Spectroscopy : Identifies ester carbonyl stretches (~1740 cm) and hydroxyl absorption (~3400 cm) .
Advanced: How can researchers address racemization during the synthesis or storage of this compound?
Methodological Answer:
Racemization occurs under acidic/basic conditions or prolonged heating. Mitigation strategies include:
- Low-Temperature Reactions : Conduct esterification below 25°C to preserve stereochemistry .
- Mild Deprotection : Use hydrogenolysis (H/Pd-C) instead of strong acids for benzyl group removal .
- Storage : Keep the compound in inert, dry environments at –20°C to prevent hydrolysis or stereochemical inversion .
Advanced: What role does this compound play in multi-step organic syntheses, particularly in pharmaceutical intermediates?
Methodological Answer:
The benzyl ester acts as a protecting group for the hydroxy acid moiety, enabling selective reactions at other functional sites. For example, in peptide synthesis, it shields the carboxylic acid during coupling steps, as demonstrated in the preparation of protected isostatine derivatives . Post-synthesis, catalytic hydrogenation cleaves the benzyl group without disturbing adjacent chiral centers . This strategy is critical for constructing complex molecules like aplidine precursors .
Advanced: How to resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) of this compound across different studies?
Methodological Answer:
Discrepancies often arise from impurities or measurement conditions. To resolve:
- Standardized Characterization : Use certified reference materials and replicate experiments under identical conditions (e.g., solvent, temperature) .
- Purity Assessment : Quantify impurities via GC-MS or HPLC and correlate with observed properties .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural data to validate melting points and stereochemistry .
Basic: What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?
Methodological Answer:
Store in tightly sealed, amber glass containers under nitrogen or argon to prevent oxidation. Keep in a dry, ventilated environment at –20°C for long-term stability. Avoid exposure to moisture, acids, or bases, which may hydrolyze the ester .
Advanced: What analytical challenges arise when quantifying trace impurities in this compound, and how can they be mitigated?
Methodological Answer:
- Challenge : Co-elution of impurities with the target compound in chromatographic methods.
- Solution : Use orthogonal techniques like LC-MS/MS with multiple reaction monitoring (MRM) to distinguish impurities .
- Internal Standards : Spike samples with deuterated analogs (e.g., -benzyl esters) for precise quantification .
Basic: How is this compound utilized in enantioselective catalysis or asymmetric synthesis?
Methodological Answer:
The compound serves as a chiral building block in asymmetric alkylation or aldol reactions. For instance, its lithium enolate can undergo stereocontrolled additions to ketones, facilitated by chiral ligands like Evans’ oxazolidinones. Enantiomeric purity is maintained by using non-racemizing bases (e.g., LDA) at low temperatures .
Advanced: What metabolic or pharmacokinetic studies involve this compound or its derivatives?
Methodological Answer:
While the ester itself is not directly studied in metabolism, its hydrolysis product, 2-hydroxybutanoic acid, is implicated in biomarker research for asthma and diabetes . In drug delivery, the benzyl ester moiety enhances lipophilicity, improving cellular uptake of prodrugs. Post-absorption, esterases cleave the benzyl group to release the active hydroxy acid .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
